molecular formula C21H22O4 B15145640 Roussochalcone B

Roussochalcone B

Cat. No.: B15145640
M. Wt: 338.4 g/mol
InChI Key: ZUGCRBMNFSAUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roussochalcone B is a naturally occurring chalcone, a type of aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Roussochalcone B can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. This method is widely used due to its simplicity and high yield . Another method involves the use of grinding the mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Roussochalcone B undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Roussochalcone B has a wide range of scientific research applications, including:

Mechanism of Action

Roussochalcone B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound can modulate the activity of nuclear factor-κB, phosphoinositide 3-kinase/Akt, and mitogen-activated protein kinase pathways . These pathways play crucial roles in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Roussochalcone B is unique among chalcones due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its potent antimicrobial and anticancer activities, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)4-8-16-12-18(20(24)13-21(16)25-3)19(23)11-7-15-5-9-17(22)10-6-15/h4-7,9-13,22,24H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCRBMNFSAUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1OC)O)C(=O)C=CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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